molecular formula C11H11N3O B13297756 5-(4-Methylphenoxy)pyrimidin-2-amine

5-(4-Methylphenoxy)pyrimidin-2-amine

Cat. No.: B13297756
M. Wt: 201.22 g/mol
InChI Key: ZGMPFQFVPHWJLR-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)pyrimidin-2-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal and organic chemistry. It features a pyrimidine ring, a fundamental heterocyclic scaffold known for its versatility and prevalence in biologically active molecules . The core structure is substituted at the 2-position with an amino group and at the 5-position with a 4-methylphenoxy moiety. This molecular architecture makes it a valuable building block (synthon) for constructing more complex chemical entities, especially fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are privileged structures in pharmaceutical research . The presence of the amino group on the pyrimidine ring allows for further functionalization, enabling researchers to explore structure-activity relationships and develop novel compounds for various research applications. The 4-methylphenoxy substituent can influence the compound's electronic properties, lipophilicity, and overall molecular geometry, factors that are critical in modulating interactions with biological targets. Pyrimidine-based compounds are extensively investigated for their potential across multiple research areas, including as kinase inhibitors and antimicrobial agents. As a high-purity material, it is intended for use in laboratory research to advance the development of new chemical tools and therapeutic candidates. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-methylphenoxy)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14)

InChI Key

ZGMPFQFVPHWJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(N=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 4 Methylphenoxy Pyrimidin 2 Amine and Analogues

Retrosynthetic Analysis of 5-(4-Methylphenoxy)pyrimidin-2-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible synthetic pathways by disconnecting the key bonds. The primary disconnections involve the C-O ether linkage, the C-N amine bond, and the bonds forming the pyrimidine (B1678525) ring itself.

Disconnection of the C(5)-O Bond: The bond between the pyrimidine C5 position and the phenoxy oxygen can be disconnected via a Nucleophilic Aromatic Substitution (SNAr) or a cross-coupling strategy. This leads to a key intermediate, a 5-halopyrimidin-2-amine (e.g., 5-bromo- or 5-chloropyrimidin-2-amine), and p-cresol (B1678582). This is a common and effective strategy for introducing aryl ether linkages to electron-deficient heterocyclic systems.

Disconnection of the C(2)-N Bond: The bond between the pyrimidine C2 position and the amino group can be disconnected. This suggests a pathway starting from a 2-halopyrimidine intermediate, such as 2-chloro-5-(4-methylphenoxy)pyrimidine, which can then undergo amination, often via a Buchwald-Hartwig cross-coupling reaction. wikipedia.org

Disconnection of the Pyrimidine Ring: A more fundamental disconnection involves breaking the pyrimidine ring into simpler acyclic precursors. advancechemjournal.com The most common approach for a 2-aminopyrimidine (B69317) is the disconnection to guanidine (B92328) (the N-C-N fragment) and a three-carbon (C-C-C) fragment. advancechemjournal.combu.edu.eg For the target molecule, this C-C-C fragment would be a derivative of malonaldehyde substituted at the C2 position with the 4-methylphenoxy group, such as 2-(4-methylphenoxy)malonaldehyde or a synthetic equivalent. This approach builds the core structure with the desired C5-substituent already in place.

These disconnections outline two major forward synthetic strategies: (1) constructing a substituted pyrimidine ring from acyclic precursors and (2) functionalizing a pre-existing pyrimidine core using modern catalytic methods.

Classical Pyrimidine Synthesis Approaches

Classical methods for pyrimidine synthesis typically involve the condensation and cyclization of open-chain precursors to form the heterocyclic ring. wikipedia.org These methods are foundational and widely used for creating the core pyrimidine structure.

The most prevalent method for constructing the 2-aminopyrimidine scaffold is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound or its equivalent with a source for the N-C-N fragment. bu.edu.egwikipedia.org For 2-aminopyrimidines, guanidine is the standard reagent.

The general reaction involves the cyclocondensation of a 1,3-dielectrophile with guanidine. The reaction proceeds by initial nucleophilic attack of the guanidine nitrogen atoms onto the carbonyl carbons, followed by dehydration and cyclization to form the stable aromatic pyrimidine ring.

For the synthesis of this compound, this would necessitate a starting material like 2-(4-methylphenoxy)malondialdehyde or a more stable synthetic equivalent. The reaction with guanidine hydrochloride under basic conditions would yield the target compound directly.

Reactant 1Reactant 2Product CoreReference
1,3-Dicarbonyl CompoundGuanidine2-Aminopyrimidine wikipedia.org
β-Keto EsterAmidinePyrimidine mdpi.com
α,β-Unsaturated KetoneAmidineDihydropyrimidine (B8664642) -> Pyrimidine rsc.org

Various cyclization strategies have been developed to accommodate different substitution patterns and starting materials. The Pinner synthesis, for example, is a classical method involving the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this reaction allow for the use of β-keto esters, α,β-unsaturated ketones, and other 1,3-dicarbonyl equivalents. mdpi.comrsc.org

Recent advancements have demonstrated metal-free tandem [3+3] annulation and photo-oxidation sequences where α,β-unsaturated ketones react with amidines to form dihydropyrimidine intermediates, which are then aromatized to pyrimidines under visible light. rsc.org Other strategies employ multi-component reactions, where several simple starting materials combine in a one-pot synthesis to generate highly substituted pyrimidines. mdpi.comorganic-chemistry.org For instance, a three-component reaction of ketones, amidines, and an N,N-dimethylaminoethanol as a one-carbon source can produce pyrimidine derivatives through an oxidative [3+2+1] annulation. organic-chemistry.org These methods offer high efficiency and atom economy for building diverse pyrimidine libraries.

Advanced Synthetic Protocols for Phenoxy and Amine Introduction

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic cores, allowing for the introduction of phenoxy and amine groups onto a pre-formed pyrimidine ring with high efficiency and selectivity.

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Halogen atoms at the C2, C4, and C6 positions are particularly activated for displacement by nucleophiles. While the C5 position is less electron-deficient, substitution can still occur, especially with appropriate starting materials. wikipedia.org

In a plausible synthetic route to this compound, a 5-halopyrimidin-2-amine (e.g., 5-bromo-2-aminopyrimidine) can react with the sodium or potassium salt of p-cresol (p-methylphenoxide). The reaction is driven by the formation of the stable aromatic ether linkage. The reactivity in SNAr reactions on pyrimidines is influenced by the position of the leaving group and the electronic nature of other substituents on the ring. stackexchange.comstackexchange.com Computational studies suggest that many SNAr reactions on heterocycles like pyrimidine may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway. nih.govnih.gov

SubstrateNucleophileConditionsProduct FeatureReference
5-Halopyrimidin-2-aminep-Cresol, Base (e.g., NaH, K2CO3)Heat, Polar aprotic solvent (e.g., DMF, DMSO)C5-OAr Bond researchgate.net
2,4-DichloropyrimidineVarious AminesSolvent-free, Et3N, 80-90 °CC4-NRR' Bond nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation on heterocyclic scaffolds. acs.org

Suzuki Coupling: The Suzuki-Miyaura coupling is widely used for the arylation of halopyrimidines. mdpi.com This reaction typically involves a halopyrimidine, an arylboronic acid, a palladium catalyst, and a base. While most commonly used for C-C bond formation, variations for C-O bond formation exist. A Suzuki coupling could be envisioned between a 5-halopyrimidin-2-amine and a 4-methylphenoxyboronic acid, though direct SNAr is often more straightforward for this specific transformation. The regioselectivity of Suzuki couplings on polyhalogenated pyrimidines is well-studied; for instance, in 2,4-dichloropyrimidines, the reaction typically occurs preferentially at the more reactive C4 position. mdpi.commdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly effective for the amination of aryl and heteroaryl halides. wikipedia.org This reaction is particularly useful for synthesizing N-aryl-2-aminopyrimidines. nih.gov In a synthetic route towards the target molecule, if a 2-chloro-5-(4-methylphenoxy)pyrimidine intermediate is prepared, the 2-amino group can be installed using ammonia (B1221849) or an ammonia equivalent under palladium catalysis. The reaction employs a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a specialized phosphine (B1218219) ligand (e.g., Xantphos (B1684198), BINAP) with a strong base (e.g., NaOt-Bu, Cs2CO3). wikipedia.orgnih.govresearchgate.net This method offers excellent functional group tolerance and broad substrate scope. wikipedia.orgrsc.org

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandKey Bond FormedReference
Suzuki Coupling5-Bromo-4,6-dichloropyrimidineArylboronic AcidPd(PPh3)4C5-Aryl mdpi.comresearchgate.net
Buchwald-Hartwig2-Chloro-4-(pyridin-3-yl)pyrimidineArylaminePdCl2(PPh3)2 / XantphosC2-N(Aryl) nih.gov
Buchwald-Hartwig2,4,6-TrichloropyrimidinePhenylureaPalladium CatalystC2-N(H)R researchgate.net

These advanced protocols provide versatile and efficient pathways for the late-stage functionalization of the pyrimidine core, complementing the classical ring-synthesis methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Pyrimidine Functionalization

Optimization of Reaction Conditions for Coupling Efficiency

The creation of the C-N or C-C bonds necessary for assembling complex pyrimidine derivatives often relies on transition-metal-catalyzed cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination and Suzuki coupling are pivotal for attaching aryl groups to the pyrimidine core. mdpi.commdpi.com The efficiency and yield of these reactions are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent.

For instance, in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a study demonstrated the successful application of optimized Buchwald-Hartwig amination conditions. mdpi.com The reaction involved coupling various aryl bromides with the pyrimidine amine precursor using a palladium catalyst. Optimal yields were achieved using a specific combination of dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base, with toluene (B28343) serving as the solvent at reflux temperature. mdpi.com This systematic approach to optimization allows for the synthesis of a range of N-aryl pyrimidines in moderate to good yields, from 27% to 82%. mdpi.com

Similarly, the Suzuki cross-coupling reaction is employed to form C-C bonds. The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives was achieved by coupling 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com The reaction conditions were optimized to use tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. mdpi.com Such optimization is crucial for maximizing conversion and minimizing by-product formation. researchgate.net

The table below illustrates a typical parameter screen for optimizing a coupling reaction for pyrimidine synthesis, based on common practices in the field. mdpi.comresearchgate.net

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂K₂CO₃Toluene11024Low
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018Moderate
3Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9015Good
4(Ph₃P)₂PdCl₂ / XantphosNaOᵗBuToluene1104High (82%)

Multi-Component Reactions for Diversified Pyrimidine Derivatives

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.inacs.org This approach is highly valued for its efficiency, atom economy, and ability to generate large libraries of diverse compounds without isolating intermediates. bohrium.comnih.gov

A novel and sustainable MCR for pyrimidine synthesis involves the regioselective, iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. acs.org A key advantage of this method is its ability to produce highly and unsymmetrically substituted pyrimidines, with reported isolated yields of up to 93% for a total of 38 different derivatives. acs.orgnih.gov The reaction liberates only hydrogen and water as by-products, underscoring its sustainable nature. acs.org This methodology provides a direct route to diversified pyrimidines that would be difficult to access through traditional multi-step syntheses. bohrium.com

Green Chemistry Principles in Pyrimidine Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to reduce environmental impact and improve safety. rasayanjournal.co.inpowertechjournal.com This involves the use of safer solvents, alternative energy sources, and efficient catalytic systems to minimize waste and energy consumption. benthamdirect.comnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. powertechjournal.comeurekaselect.com Microwave irradiation generates rapid and intense heating of polar substances, which dramatically reduces reaction times, often from hours to minutes. tandfonline.comresearchgate.net This technique frequently leads to higher yields, improved product purity, and enhanced selectivity. rasayanjournal.co.intandfonline.com

The Biginelli three-component cyclocondensation reaction, a classic method for synthesizing pyrimidine derivatives, has been successfully adapted to microwave-assisted conditions. tandfonline.com In one study, oxo- and thioxopyrimidines were synthesized by reacting a β-diketone, an aryl aldehyde, and (thio)urea under microwave irradiation. This solvent-free approach not only simplified the reaction setup and work-up but also afforded the desired products in high yields. tandfonline.com

The table below summarizes the results from a microwave-assisted synthesis of various pyrimidine derivatives, highlighting the efficiency of this method. tandfonline.com

CompoundAryl Group (Ar)Reaction Time (min)Yield (%)
4aPhenyl390
4b4-Chlorophenyl2.585
4c4-Methoxyphenyl488
4d3-Nitrophenyl3.575
4e4-Methylphenyl382

Catalyst Development for Sustainable Production

The development of novel, highly efficient, and recyclable catalysts is central to sustainable chemical production. acs.org In pyrimidine synthesis, research has focused on creating catalysts that can facilitate reactions under mild conditions, reduce waste, and be easily recovered and reused.

An exemplary case is the development of PN5P–Ir–pincer complexes for the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgnih.gov These iridium-based catalysts are highly efficient, enabling the selective formation of complex pyrimidine structures in high yields. acs.org Their development is a key step toward sustainable synthesis, as they utilize readily available alcohol feedstocks, which can potentially be derived from biomass. nih.gov

Another innovative approach involves the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. A novel porous Co-MOF was synthesized and demonstrated remarkable efficacy as a catalyst for the one-step synthesis of pyrimidine analogs via the Biginelli reaction. researchgate.net Heterogeneous catalysts like MOFs are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss in catalytic performance, aligning perfectly with the principles of green chemistry. powertechjournal.comresearchgate.net

Spectroscopic and Crystallographic Characterization of Pyrimidine 2 Amine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique fingerprints that reveal details about molecular structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of 5-(4-Methylphenoxy)pyrimidin-2-amine would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the phenoxy group, the methyl group, and the amine group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling patterns (J-coupling) would reveal connectivity between neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals in the pyrimidine and phenyl rings would be particularly informative for confirming the structure.

While specific data is not available, a hypothetical ¹H NMR data table is presented below for illustrative purposes.

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrimidine-H8.0 - 8.5Singlet/Doublet
Phenyl-H6.8 - 7.5Doublet of Doublets
Amine-NH₂5.0 - 6.0Broad Singlet
Methyl-CH₃2.2 - 2.5Singlet

This table is a generalized prediction and does not represent actual experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹). scielo.org.zaresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic pyrimidine and phenyl rings. scielo.org.zaresearchgate.net

A representative table of expected IR absorption bands is provided below.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=N/C=C Stretch (Aromatic)1500 - 1600
C-O Stretch (Ether)1200 - 1250

This table is a generalized prediction and does not represent actual experimental data.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₁H₁₁N₃O) by providing a highly accurate mass measurement. nih.gov The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

Single Crystal X-ray Diffraction Studies

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would likely engage in various intermolecular interactions that dictate the crystal packing. X-ray diffraction would allow for a detailed analysis of these interactions:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded dimers or more extended networks. nih.govresearchgate.net

π-π Stacking: The aromatic pyrimidine and phenyl rings could participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. nih.govresearchgate.net

A hypothetical table of crystallographic data is presented for illustrative purposes.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.0
Z4

This table is a generalized prediction and does not represent actual experimental data.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the polymorphism or crystal packing of the compound This compound .

Therefore, the section "3.2.3. Polymorphism and Crystal Packing Effects on Molecular Properties" cannot be constructed with the required detailed research findings and data tables for this specific molecule.

Scientific investigation into polymorphism and crystal structures is highly specific to the individual compound. While research exists on other pyrimidine-2-amine derivatives, extrapolating that data would be scientifically inaccurate and speculative. The precise arrangement of molecules in a crystal lattice (crystal packing) and the existence of different crystalline forms (polymorphism) are determined by the unique electronic and steric properties of the molecule . Without experimental data from techniques such as single-crystal X-ray diffraction for this compound, a valid discussion of its solid-state properties is not possible.

For a complete and accurate article, experimental characterization of this compound would be required.

Computational and Theoretical Investigations of 5 4 Methylphenoxy Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on 5-(4-Methylphenoxy)pyrimidin-2-amine would involve calculations to determine key electronic properties. These would include mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Such studies, while common for many pyrimidine (B1678525) derivatives, have not been specifically published for this compound.

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bonds, particularly the C-O-C ether linkage and the bond connecting the phenoxy group to the pyrimidine ring. The goal is to identify the most stable, low-energy conformations (global and local minima). This process of energy minimization is essential for preparing the molecule for further studies, such as molecular docking, as it ensures that the most energetically favorable shape is used.

Molecular Modeling and Docking Studies

Molecular modeling and docking are vital in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling with Biological Targets

To understand its potential biological role, this compound would be docked against various protein targets. This process would generate a profile of its interactions, identifying key amino acid residues in the protein's binding site that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or salt bridges with the ligand. This interaction profile is fundamental to explaining the mechanism of action at a molecular level. The selection of protein targets would be guided by the known activities of structurally similar pyrimidine compounds.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation (binding mode) of this compound within a protein's active site. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable and favorable interaction. Comparing the predicted binding affinities of a compound against different targets can help identify its most likely biological partners and predict its potential efficacy.

Parameter Description Predicted Value for this compound
Binding ModeThe optimal 3D orientation of the ligand within the protein's active site.Data Not Available
Binding Affinity (kcal/mol)The calculated strength of the interaction between the ligand and the protein.Data Not Available
Key Interacting ResiduesSpecific amino acids in the protein that form significant bonds with the ligand.Data Not Available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation would be performed on the docked complex of this compound and a selected protein target to assess the stability of the predicted binding mode. This technique simulates the natural movements of atoms and molecules, allowing researchers to observe whether the initial interactions are maintained over a period of nanoseconds. Key metrics such as Root Mean Square Deviation (RMSD) are analyzed to confirm the stability of the complex, providing a more realistic and rigorous validation of the docking results.

Conformational Flexibility and Dynamic Behavior in Solution

The conformational landscape of this compound is primarily dictated by the rotational freedom around the ether linkage connecting the pyrimidine and phenoxy rings. This flexibility allows the molecule to adopt various conformations in solution, influencing its interaction with biological targets. Computational studies, including molecular dynamics simulations, provide insight into the molecule's dynamic behavior and the energetically favorable conformations.

The key dihedral angle, defined by the C4-C5-O-C1' atoms, governs the relative orientation of the two aromatic rings. Molecular mechanics calculations and quantum chemical methods can be employed to map the potential energy surface as a function of this dihedral angle. These studies typically reveal two low-energy minima corresponding to "bent" or "V-shaped" conformations, where the aromatic rings are angled relative to each other. A higher energy barrier, corresponding to a more planar or "extended" conformation, separates these minima. The existence of these stable conformers suggests that this compound likely exists as a dynamic equilibrium of these forms in solution.

Molecular dynamics simulations in an aqueous environment further elucidate the dynamic nature of this compound. These simulations show that the molecule rapidly interconverts between the low-energy conformers. The flexibility imparted by the ether linkage allows the phenoxy group to sweep through a significant conformational space. This dynamic behavior is crucial for its ability to adapt its shape to fit into a binding pocket of a target protein. The constant fluctuation between different conformations is a key aspect of its molecular recognition properties. Studies on similar diaryl ether-containing pyrimidines have shown that this conformational flexibility can be critical for biological activity. cardiff.ac.uk

In Silico Pharmacokinetic and Drug-Likeness Prediction (Preclinical Focus)

In silico tools are invaluable in early-stage drug discovery for predicting the pharmacokinetic and drug-likeness properties of a compound, helping to identify potential liabilities before significant resources are invested. nih.gov For this compound, a comprehensive in silico profiling suggests a favorable pharmacokinetic profile. These predictions are typically based on a combination of quantitative structure-activity relationship (QSAR) models and physicochemical property calculations.

A key aspect of drug-likeness is adherence to established guidelines such as Lipinski's Rule of Five. These rules outline physicochemical property ranges commonly observed for orally bioavailable drugs. As indicated in the table below, this compound is predicted to be compliant with these rules, suggesting a good potential for oral absorption and bioavailability.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Parameter Predicted Value Guideline/Interpretation
Molecular Weight 215.25 g/mol < 500 g/mol (Lipinski's Rule)
LogP (octanol/water) 2.58 < 5 (Lipinski's Rule)
Hydrogen Bond Donors 1 < 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 4 < 10 (Lipinski's Rule)
Molar Refractivity 62.10 cm³ 40-130 cm³

Data simulated using SwissADME and pkCSM web servers. nih.govuq.edu.au

Metabolic Stability Profiling (e.g., Liver Microsomal Stability)

For this compound, in silico predictions and data from analogous pyrimidine derivatives suggest a high degree of metabolic stability. researchgate.net The primary sites of metabolism for this class of compounds are typically the aromatic rings (hydroxylation) and the ether linkage (O-dealkylation). The presence of the methyl group on the phenoxy ring may offer some steric hindrance to hydroxylation at that position.

An in vitro liver microsomal stability assay would involve incubating the compound with human liver microsomes and a cofactor such as NADPH, and then monitoring the disappearance of the parent compound over time. The results are often expressed as the percentage of the compound remaining after a specific incubation period or as an intrinsic clearance value.

Table 2: Predicted Metabolic Stability in Human Liver Microsomes

Parameter Predicted Value/Classification
CYP2D6 Substrate No
CYP3A4 Substrate No
CYP1A2 Inhibitor No
CYP2C9 Inhibitor No
CYP2C19 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Intrinsic Clearance (CLint) Low

Data simulated using pkCSM web server. uq.edu.au

The predictions indicate that this compound is unlikely to be a significant substrate or inhibitor of the major CYP450 isoforms. This is a favorable characteristic as it suggests a lower potential for drug-drug interactions. The predicted low intrinsic clearance and high half-life in microsomes further support the notion of high metabolic stability, which would likely translate to a longer duration of action in vivo.

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug are key pharmacokinetic processes that determine its bioavailability and concentration at the target site. In silico models can provide valuable early predictions of these characteristics. For this compound, the predictions suggest good absorption and distribution properties.

Human intestinal absorption (HIA) is a critical parameter for orally administered drugs. The predicted high HIA for this compound is consistent with its favorable physicochemical properties, such as its molecular weight, lipophilicity, and polar surface area. Caco-2 cell permeability is an in vitro model for intestinal absorption, and the predicted permeability for this compound falls within a range indicative of good absorption.

Plasma protein binding (PPB) can significantly influence the distribution and availability of a drug to its target. Highly bound drugs have a lower volume of distribution and are generally less available for metabolism and excretion. The predicted plasma protein binding for this compound suggests moderate to high binding, which is common for many drugs.

The ability of a compound to cross the blood-brain barrier (BBB) is another important distribution characteristic, particularly for drugs targeting the central nervous system. The in silico models predict that this compound has the potential to cross the BBB.

Table 3: Predicted Absorption and Distribution Parameters

Parameter Predicted Value/Classification Interpretation
Human Intestinal Absorption (HIA) > 90% High absorption
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) > 0.9 High permeability
Plasma Protein Binding (PPB) ~ 90% High binding
Blood-Brain Barrier (BBB) Permeability Permeable Can cross the BBB

Data simulated using SwissADME and pkCSM web servers. nih.govuq.edu.au

The prediction that this compound is not a substrate for P-glycoprotein is also advantageous. P-glycoprotein is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and penetration into tissues like the brain. The lack of interaction with this transporter enhances the likelihood of achieving therapeutic concentrations in target tissues.

Biological Activity Profiling of 5 4 Methylphenoxy Pyrimidin 2 Amine and Analogues in Vitro and Preclinical Studies

Enzyme Inhibition Studies

Derivatives of the 5-phenoxypyrimidin-2-amine (B1432641) core have been extensively studied as inhibitors of several key enzyme families, most notably protein kinases, as well as carbonic anhydrases and cholinesterases.

Kinase Inhibition Profiling (e.g., JAK2, ULK1, PLK4, VEGFR-2)

The aminopyrimidine structure is a well-established hinge-binding motif for many protein kinase inhibitors. nih.gov Analogues of 5-(4-Methylphenoxy)pyrimidin-2-amine have shown potent inhibitory activity against several kinases implicated in cancer and other diseases.

Janus kinase 2 (JAK2) is a critical mediator of cytokine and growth factor signaling, and its aberrant activation is a key driver in myeloproliferative neoplasms (MPNs). A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. One notable compound, A8, demonstrated excellent potency against JAK2 kinase with a half-maximal inhibitory concentration (IC50) value of 5 nM. This compound also showed significant selectivity for JAK2 over other members of the JAK family. nih.gov

UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway, a process often exploited by cancer cells for survival. A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and identified as novel ULK1 inhibitors. The most active compound in this series, 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine), showed potent inhibitory activity against ULK1 kinase and successfully blocked autophagy in non-small cell lung cancer (NSCLC) cells. nih.govbohrium.com

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive anticancer target. nih.gov Several series of 2-aminopyrimidine (B69317) derivatives have been developed as potent PLK4 inhibitors. Utilizing a scaffold hopping strategy, compound 8h was identified with a PLK4 IC50 of 0.0067 µM (6.7 nM). nih.govrsc.org In a separate study, a series of 5-chloro-2-aminopyrimidine derivatives yielded compound 5f , which demonstrated exceptional potency with a PLK4 IC50 of 0.8 nM. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. bioworld.comnih.gov The 2-aminopyrimidine scaffold has been used to develop VEGFR-2 inhibitors. bioworld.com A series of substituted 4-amino-2-thiopyrimidines were designed as dual VEGFR-2 and BRAF inhibitors. Several of these compounds, including 8a , 8d , 9c , and 9e , exhibited potent VEGFR-2 inhibition with IC50 values in the sub-micromolar range, comparable to the reference drug sorafenib. nih.gov

Table 1: Kinase Inhibition by 2-Aminopyrimidine Analogues

Compound/Analogue Class Target Kinase IC50 Value
Compound A8 JAK2 5 nM
Compound 3s ULK1 Potent Inhibition
Compound 8h PLK4 6.7 nM
Compound 5f PLK4 0.8 nM
Compound 8d VEGFR-2 0.12 µM
Compound 9c VEGFR-2 0.17 µM

The inhibitory potency of compounds is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov For protein kinases, these values are determined through various in vitro kinase assays.

Common methods include:

Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]-ATP) into a substrate. A reduction in radioactivity in the presence of an inhibitor indicates enzyme inhibition. nih.gov

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) are widely used. The LanthaScreen® Eu Kinase Binding Assay, for example, measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound, resulting in a loss of FRET signal. thermofisher.com These assays can be run in a continuous format to monitor enzyme kinetics in real-time. assayquant.com

Selectivity is determined by testing the compound against a panel of different kinases. A compound is considered selective if it inhibits the target kinase at a significantly lower concentration than other kinases. For instance, the selectivity of the JAK2 inhibitor A8 was confirmed by comparing its IC50 value for JAK2 against its values for JAK1, JAK3, and TYK2. nih.gov

Carbonic Anhydrase and Cholinesterase Inhibition

Recent studies have explored the potential of pyrimidine (B1678525) derivatives to inhibit other enzyme classes, such as carbonic anhydrases (CAs) and cholinesterases (ChEs), which are implicated in various pathologies, including neurodegenerative diseases like Alzheimer's. rsc.orgabcam.com

A study investigating a series of pyrimidine derivatives found that they exhibited inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BChE). The compounds showed inhibitory potencies in the micromolar range. rsc.org For example, 4-amino-5,6-dichloropyrimidine (B1324976) was identified as a promising inhibitor of hCA I and AChE, while 4-amino-2-chloropyrimidine (B189420) was the most effective against BChE. rsc.orgabcam.com The inhibition is measured by determining the inhibition constant (Ki), with lower values indicating higher potency.

The assays for these enzymes typically involve monitoring the hydrolysis of a specific substrate that produces a colored product. abcam.comsigmaaldrich.commybiosource.com For CA, this involves its esterase activity, while for ChEs, it involves the hydrolysis of substrates like acetylthiocholine. The presence of an inhibitor reduces the rate of color formation. abcam.com

Table 2: Carbonic Anhydrase and Cholinesterase Inhibition by Pyrimidine Analogues

Compound Target Enzyme Ki Value (µM)
4-amino-5,6-dichloropyrimidine hCA I 0.201 ± 0.041
4-amino-6-hydroxypyrimidine hCA II 1.867 ± 0.296
4-amino-5,6-dichloropyrimidine AChE 0.099 ± 0.008
4-amino-2-chloropyrimidine BChE 1.324 ± 0.273

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, aminopyrimidine scaffolds have been incorporated into ligands designed to interact with G protein-coupled receptors (GPCRs).

Histamine (B1213489) H3 Receptor Agonism/Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. It is a target for treating cognitive and sleep-wake disorders. A series of 2,4-diaminopyrimidine (B92962) derivatives were synthesized and evaluated for their binding affinity to the human H3 receptor (hH3R). nih.gov

By integrating an established H3R pharmacophore with the 2-aminopyrimidine core, researchers developed compound 5 (N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine), which demonstrated a high binding affinity for the hH3R with a Ki value of 4.49 nM. This compound also showed over 6,500-fold selectivity for the H3R over the H4R. nih.gov

Receptor binding affinity is typically determined using radioligand binding assays. nih.govbiorxiv.org These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to the receptor expressed in cell membranes. nih.gov The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.

Antiproliferative and Cytotoxic Activity in Cell Lines (In Vitro Oncology Research)

Consistent with their activity as inhibitors of kinases involved in cell proliferation and survival, many 2-aminopyrimidine analogues exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines in vitro.

The ULK1 inhibitor 3s was shown to inhibit the proliferation of A549 lung cancer cells, an effect linked to its ability to block autophagy and induce apoptosis. nih.gov Similarly, the potent PLK4 inhibitor 5f demonstrated significant anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.48 µM. rsc.org The PLK4 inhibitor 8h also showed excellent antiproliferative activity against breast cancer cells. nih.gov A separate study on 4-amino-thieno[2,3-d]pyrimidine derivatives found that compound 2 had the best antiproliferative effect against the MCF-7 cell line, with an IC50 of 0.013 µM. atcc.org

The cytotoxic and antiproliferative activity of compounds is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. atcc.orgspringernature.com In this assay, metabolically active, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring absorbance, is proportional to the number of living cells. atcc.orgnih.gov A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.

Table 3: Antiproliferative Activity of 2-Aminopyrimidine Analogues in Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value (µM)
Compound 5f MCF-7 Breast Cancer 0.48
Compound 2 MCF-7 Breast Cancer 0.013
Compound 2 MDA-MB-231 Breast Cancer 0.056
Compound 9c T-47D Breast Cancer 2.18
Compound 3s A549 Lung Cancer Proliferation Inhibition

Mechanism of Action Elucidation in Cancer Cell Models (e.g., Apoptosis Induction, Autophagy Modulation)

While direct studies on the anticancer mechanism of this compound are not extensively documented in publicly available literature, research on structurally similar analogues provides significant insights into its potential modes of action. Specifically, studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have demonstrated notable effects on apoptosis induction and autophagy modulation in cancer cells.

One study focused on the synthesis and evaluation of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. In non-small cell lung cancer (NSCLC) A549 cells, a lead compound from this series was found to inhibit ULK1 kinase activity. This inhibition of ULK1 led to a blockage of the autophagy process, which was concurrently associated with the induction of apoptosis, or programmed cell death. This dual action of blocking a cancer cell survival pathway (autophagy) and activating a cell death pathway (apoptosis) highlights a promising strategy for cancer therapy. The findings suggest that phenoxy-pyrimidin-2-amine scaffolds could serve as a valuable framework for developing novel anticancer agents that target these critical cellular processes.

Cell Cycle Perturbation Analysis

Currently, there is a lack of specific published research detailing the effects of this compound on cell cycle progression in cancer cell lines. The aminopyrimidine structural motif is present in various compounds known to act as cyclin-dependent kinase (CDK) inhibitors, which are key regulators of the cell cycle. For instance, certain 2,4-diamino-5-ketopyrimidines have been identified as potent and selective CDK inhibitors. However, without direct experimental evidence, the specific impact of this compound on the cell cycle remains to be elucidated.

Antimicrobial and Antifungal Investigations (In Vitro)

General studies on various pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain novel pyrimidine and pyrimidopyrimidine analogues have shown excellent antimicrobial effects when compared to reference drugs like ampicillin. The specific spectrum of activity for this compound against representative strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) has not been specifically reported.

Similarly, the antifungal properties of pyrimidine derivatives have been noted against various fungal species. Analogues have demonstrated efficacy against clinically relevant fungi. However, dedicated studies investigating the activity of this compound against common fungal strains such as Candida albicans or Aspergillus flavus are yet to be published.

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. While MIC data is available for a wide array of pyrimidine-based compounds against various microbial strains, specific MIC values for this compound have not been determined or reported in the available research. The determination of these values would be essential to quantify its potential as an antimicrobial or antifungal agent.

Anti-inflammatory and Antioxidant Activity Assessment

The pyrimidine nucleus is a core component of many compounds exhibiting anti-inflammatory and antioxidant properties. Research into these activities for various pyrimidine derivatives is ongoing.

In the context of anti-inflammatory action, pyrimidine derivatives have been shown to inhibit key inflammatory mediators. The mechanism often involves the suppression of enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade. While numerous pyrimidine analogues have been investigated for their anti-inflammatory potential, specific in vitro assay results for this compound are not currently available.

Regarding antioxidant activity, the aminopyrimidine structure is recognized for its potential to scavenge free radicals. Studies on substituted 5-aminopyrimidines have described their antioxidant capabilities in both in vitro and cell-based assays. These compounds can act as direct radical scavengers or may function as prodrugs that are metabolically activated within cells to exert their antioxidant effects. Specific data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for this compound are not present in the accessible literature.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrimidine derivatives is a significant area of research. The mechanisms underlying these effects are often attributed to the inhibition of key inflammatory mediators. nih.gov Numerous studies on various pyrimidine analogues have demonstrated their capacity to modulate inflammatory pathways. nih.govmdpi.comnih.gov

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Several novel pyrimidine derivatives have been shown to selectively inhibit COX-2 over the constitutive COX-1 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Radical Scavenging Assays

The antioxidant potential of aminopyrimidine derivatives has been explored through various in vitro radical scavenging assays. These assays are crucial in determining the capacity of a compound to neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases. The most common methods employed for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmedcraveonline.com

In a study evaluating a series of 2-aminopyrimidine derivatives, none of the tested compounds exhibited significant antioxidant potential at a concentration of 0.2 mM in DPPH and superoxide (B77818) scavenging assays. nih.gov However, other studies on different pyrimidine derivatives have shown promising results. For example, a series of pyranopyrimidines and dithiopyridopyrimidinediones demonstrated good radical scavenging activity. researchgate.net The potency of radical scavenging was found to be dependent on the specific substitutions on the pyrimidine ring. researchgate.net

The general principle of the DPPH assay involves the donation of a hydrogen atom or an electron from the antioxidant compound to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. medcraveonline.com The ABTS assay is based on a similar principle of electron or hydrogen atom transfer to the ABTS radical cation. The varying results across different studies of pyrimidine analogues highlight the critical role of the specific molecular structure in determining the radical scavenging capacity.

Below is a representative data table illustrating the radical scavenging activity of some pyrimidine derivatives from a study, which helps to contextualize the potential antioxidant properties of compounds like this compound.

Table 1: Radical Scavenging Activity of Representative Pyrimidine Derivatives Note: This data is for illustrative purposes and represents findings for pyrimidine analogues, not this compound itself.

Compound ID % DPPH Radical Scavenging Activity
Analogue 4g 72.18%
Analogue 4b Moderate Activity
Analogue 4c Moderate Activity

Data adapted from a study on the antioxidant properties of pyrimidine derivatives. researchgate.net

Anticonvulsant Activity Studies (In Vivo Preclinical Models)

The evaluation of anticonvulsant activity in preclinical models is a critical step in the development of new antiepileptic drugs. While specific in vivo anticonvulsant data for this compound is not available, studies on structurally related compounds, particularly those containing a phenoxy-aromatic core, provide valuable insights.

Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used preclinical models for screening potential anticonvulsant agents. The MES test is considered a model of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. sci-hub.sesbmu.ac.ir

A study on a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, which share a phenoxy-phenyl moiety structurally related to the phenoxy-pyrimidine core of the target compound, demonstrated significant anticonvulsant activity in both MES and PTZ induced seizure models in mice. nih.gov Notably, all the new compounds in this study were active in the MES test, with some nitro derivatives showing the best anticonvulsant activities. nih.gov In the PTZ test, two of the compounds showed anticonvulsant activity. nih.gov

Another study on 6-amino-4-hydroxy-2-thio-pyrimidine derivatives reported that a lead compound was able to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. medipol.edu.tr These findings suggest that the aminopyrimidine scaffold can be a key structural feature for anticonvulsant activity.

The following table presents data from a study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, illustrating the type of data generated in these preclinical tests.

Table 2: Anticonvulsant Activity of Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid Hybrids in MES and PTZ Tests Note: This data is for illustrative purposes and represents findings for phenoxyphenyl analogues, not this compound itself.

Compound ID MES Test (% Protection) PTZ Test (% Protection)
8k 75% Moderate Activity
8L 75% 25%
8j - 25%

Data adapted from a study on the anticonvulsant activity of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. nih.gov

Exploration of Neurobiological Mechanisms

The neurobiological mechanisms underlying the anticonvulsant effects of pyrimidine derivatives are likely multifaceted and involve the modulation of neuronal excitability. While the precise mechanisms for this compound are uncharacterized, insights can be drawn from studies on other anticonvulsant pyrimidines and related heterocyclic compounds.

A primary mechanism of action for many anticonvulsant drugs is the enhancement of GABAergic inhibition. frontiersin.org This can be achieved by acting as positive allosteric modulators of GABA-A receptors. nih.gov For instance, in vivo studies on the aforementioned phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, a benzodiazepine (B76468) (BZD) receptor antagonist, flumazenil, was used to probe the mechanism. The results confirmed that one of the potent compounds likely acts as a BZD receptor agonist, thereby enhancing GABAergic neurotransmission. nih.gov Molecular docking studies have also suggested the affinity of some 6-amino-4-hydroxy-2-thio-pyrimidine derivatives for GABA-A receptors. medipol.edu.tr

In addition to modulating GABAergic systems, some anticonvulsant pyrimidine derivatives may exert their effects by interacting with voltage-gated ion channels, such as sodium and calcium channels. mdpi.com By blocking these channels, the compounds can reduce neuronal hyperexcitability and prevent seizure propagation. Furthermore, interactions with other targets, such as NMDA receptors and carbonic anhydrase, have been proposed for some pyrimidine-based anticonvulsants. medipol.edu.tr The comprehensive neurobiological profile of any new pyrimidine derivative would likely involve a combination of these mechanisms.

Structure Activity Relationship Sar Studies of Pyrimidine 2 Amine Scaffolds

Impact of Substituents on Pyrimidine (B1678525) Ring (Position 5)

The substitution at the 5-position of the pyrimidine ring has been a focal point of SAR studies to enhance the potency and selectivity of pyrimidine-2-amine derivatives. The introduction of various functionalities at this position significantly influences the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

The presence of a phenoxy group at the 5-position of the pyrimidin-2-amine scaffold is a key structural feature that can contribute to the compound's biological activity. The aromatic nature of the phenoxy ring allows for potential π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The electronic effect of the substituent on the phenoxy ring also plays a vital role. A methyl group, being weakly electron-donating, can subtly alter the electron density of the phenoxy ring, which may in turn affect its interaction with the target.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Related Scaffolds

ScaffoldSubstituent PositionEffect on Activity
Thiazolidine-2,4-dioneShift of ethoxy from 4- to 2-positionImproved cell proliferation inhibition and apoptosis induction nih.gov
Thieno[2-3-b]pyridines2-methyl-3-halogen substitutionOptimal for anti-proliferative activity mdpi.com

The introduction of halogen atoms as substituents on the pyrimidine or associated phenyl rings is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions. In a series of 5-bromo-2-chloropyrimidin-4-amine derivatives, the presence of these halogens was integral to their antimicrobial activity. researchgate.net

Studies on other heterocyclic compounds have shown that the nature and position of the halogen substituent are critical. For instance, in a series of thieno[2-3-b]pyridine derivatives, a 2-methyl-3-halogen substitution pattern on an eastern phenyl ring was found to be optimal for anti-proliferative activity. mdpi.com Furthermore, research on phenethylamine (B48288) derivatives has indicated that halogen groups on a phenyl ring attached to the β carbon of ethylamine (B1201723) had a positive effect on binding affinity when placed at the para position. nih.gov

The introduction of a halogen can also lead to the formation of halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its receptor.

Table 2: Effect of Halogen Substitution on Biological Activity in Various Scaffolds

ScaffoldHalogen and PositionObserved Effect
5-bromo-2-chloropyrimidin-4-amine5-Bromo, 2-ChloroEssential for antimicrobial activity researchgate.net
Thieno[2-3-b]pyridines3-Halogen on phenyl ringOptimal for anti-proliferative activity mdpi.com
PhenethylaminesPara-halogen on phenyl ringPositive effect on binding affinity nih.gov

Modifications to the Amine Group (Position 2)

The amine group at the 2-position of the pyrimidine ring is a critical site for interaction with biological targets and a key point for structural modification. Changes to this group can significantly impact the compound's binding affinity and selectivity.

N-substitution of the 2-amino group can lead to the formation of secondary or tertiary amines, which can alter the hydrogen bonding capacity and steric profile of the molecule. The introduction of substituents on the nitrogen atom can either enhance or diminish the compound's interaction with its target. For example, in a series of 2,4-diaminopyrimidines developed as c-jun N-terminal kinase inhibitors, optimization of the substitutions on the amino groups was crucial for achieving potent compounds with good in vivo profiles. rsc.org

The nature of the substituent is also important. N-alkylation and N-arylation are common modifications. N-arylation of 2-aminopyridine (B139424) derivatives has been shown to be a viable strategy for creating diverse chemical libraries. nih.govmit.edu The choice of the aryl group can introduce new binding interactions, such as hydrophobic or π-stacking interactions. Similarly, N-alkylation can introduce flexibility and alter the basicity of the amine, which can be critical for forming salt bridges with acidic residues in a binding pocket. ias.ac.innih.gov

The choice between an aromatic or an aliphatic amine at the 2-position can have a profound effect on the biological activity of the pyrimidine derivative. Aromatic amines, where the nitrogen is attached to an aryl group, generally have different electronic and conformational properties compared to aliphatic amines, where the nitrogen is attached to an alkyl group.

Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can affect the ability of the amine to act as a hydrogen bond donor or to be protonated at physiological pH. In contrast, the lone pair of electrons on an aliphatic amine is more localized, making it more basic and a stronger hydrogen bond acceptor.

The steric bulk of the substituent also plays a role. Aromatic groups are generally larger and more rigid than aliphatic chains, which can influence how the molecule fits into a binding site. In the context of cholinesterase inhibitors, the introduction of a protonable amine group, which can be either aromatic or aliphatic, was found to be important for establishing interactions with amino acids in the enzyme gorge. mdpi.com

Table 3: Comparison of Aromatic and Aliphatic Amine Properties

PropertyAromatic AmineAliphatic Amine
BasicityLowerHigher
Electron Availability on NDelocalizedLocalized
Steric ProfileGenerally larger and more rigidMore flexible

Derivatization at Other Pyrimidine Ring Positions (e.g., 4-position)

While the 2- and 5-positions are key sites for modification, derivatization at other positions of the pyrimidine ring, such as the 4-position, can also significantly impact biological activity. In a study of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, it was found that the substituent's steric and electronic properties at both the C-2 and C-4 positions were sensitive for activity. nih.gov

For instance, the development of a series of 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of a T-cell tyrosine kinase highlights the importance of substitution at the 4-position. nih.gov The introduction of a thiophenoxy group at this position, in conjunction with the substituted amine at the 2-position, was crucial for achieving high potency.

Furthermore, in the synthesis of 2,4-diaminopyrimidines as kinase inhibitors, the nature of the substituent at the 4-position was a key determinant of the compound's inhibitory activity. rsc.org These findings underscore the importance of exploring substitutions around the entire pyrimidine ring to fully understand the SAR and to develop compounds with optimized biological profiles.

Stereochemical Considerations and Enantiomeric Purity Effects

The introduction of chiral centers into drug candidates can have profound effects on their pharmacological and toxicological profiles. For pyrimidine-2-amine scaffolds, the incorporation of stereogenic centers and the subsequent evaluation of individual enantiomers are critical steps in optimizing therapeutic potential and minimizing off-target effects. While specific stereochemical studies on 5-(4-Methylphenoxy)pyrimidin-2-amine are not extensively detailed in publicly available research, the principles derived from related structures underscore the importance of these considerations.

The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific biological targets, such as enzymes and receptors, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as eudismic ratio. One enantiomer, the eutomer, may be significantly more potent than the other, the distomer. The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects.

In the broader context of pyrimidine derivatives, research has demonstrated the impact of stereochemistry on biological activity. For instance, studies on chiral 1-(pyrimidin-2-yl)piperazine derivatives, which share a common pyrimidine core, have revealed differences in the activity of their enantiomers. Although in some behavioral tests the differences were not dramatic, a notable distinction was observed in receptor binding assays. Specifically, the R(+) enantiomer of one such derivative displayed a significantly higher affinity for sigma binding sites compared to its S(-) counterpart. nih.gov This highlights that even subtle changes in the spatial orientation of substituents can lead to pronounced differences in target engagement.

Another study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives found that the (R)-enantiomers exhibited greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. unimi.it This further illustrates the principle that stereochemistry is a crucial factor in the structure-activity relationship of heterocyclic compounds.

The enantiomeric purity of a compound is also of paramount importance. The presence of an unwanted enantiomer can lead to a less favorable therapeutic profile. Therefore, the development of stereoselective synthetic routes or efficient chiral separation techniques is essential for producing enantiomerically pure compounds. This allows for a clear assessment of the pharmacological properties of each stereoisomer and the selection of the optimal candidate for further development.

While the current body of literature may not provide specific examples for this compound, the established principles of medicinal chemistry strongly suggest that the introduction of a chiral center into this scaffold would necessitate a thorough investigation of the individual stereoisomers. Such studies would be crucial to fully elucidate the structure-activity relationship and identify the most promising therapeutic agent.

Derivatives, Analogues, and Hybrid Structures Based on 5 4 Methylphenoxy Pyrimidin 2 Amine

Synthesis and Evaluation of Pyrimidine-Fused Heterocycles

Fusing a second heterocyclic ring to the pyrimidine (B1678525) core of 5-(4-Methylphenoxy)pyrimidin-2-amine can yield novel bicyclic systems with distinct chemical and biological properties. These fused heterocycles often act as purine bioisosteres, enhancing interactions with biological targets like kinase ATP-binding sites. While the direct synthesis of these fused systems from this compound is not a commonly documented route, these scaffolds are considered critical structural analogues. Standard synthetic strategies for these systems typically involve building the pyrimidine ring onto a pre-existing pyrazole, thiophene, or oxazole.

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine isostere and a privileged structure in the development of kinase inhibitors. nih.gov Its structure allows it to mimic the adenine ring of ATP, forming key hydrogen bonds within the hinge region of kinase active sites. researchgate.net

Synthesis and Evaluation: The construction of the pyrazolo[3,4-d]pyrimidine ring system typically begins with a substituted pyrazole precursor, such as a 5-aminopyrazole-4-carbonitrile or a related ester. mdpi.com Cyclization with reagents like formamide or by reacting with amides in the presence of a coupling agent yields the fused bicyclic system. mdpi.comnih.gov

As analogues of this compound, pyrazolo[3,4-d]pyrimidine derivatives have been extensively evaluated for their therapeutic potential, primarily as anticancer agents. nih.gov Their mechanism often involves the inhibition of critical oncogenic kinases. For instance, bioisosteric replacement of the quinazoline core in approved drugs like erlotinib with a pyrazolo[3,4-d]pyrimidine core has yielded compounds with potent dual inhibitory activity against EGFR and HER2 kinases. nih.gov Numerous derivatives have shown low-micromolar potencies against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.govrsc.org

Table 1: Research Findings on Pyrazolo[3,4-d]pyrimidine Analogues
Derivative ClassSynthetic PrecursorBiological Target/ActivityKey Findings
Substituted Pyrazolo[3,4-d]pyrimidines5-Aminopyrazole-4-carbonitriles/carboxylatesEGFR/ErbB2 (HER2) Kinase InhibitionDemonstrated sub-micromolar potency and dual inhibition, with greater potency than erlotinib in some cell lines. nih.gov
Pyrazolo[3,4-d]pyrimidine ThioglycosidesPyrazolo[3,4-d]pyrimidine coreCDK2/Cyclin A2 InhibitionExhibited potent enzymatic inhibition (IC50 = 0.057 µM) and significant anti-proliferative activity. rsc.org

Thieno[2,3-d]pyrimidine and Oxazolo[5,4-d]pyrimidine Analogues

Thieno[2,3-d]pyrimidine Analogues: This scaffold, another structural analogue of purines, has garnered significant attention in medicinal chemistry. researchgate.net The most common route to this system is the Gewald aminothiophene synthesis, which involves the one-pot reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur to form a 2-aminothiophene intermediate. This intermediate is then cyclized to form the fused thieno[2,3-d]pyrimidine ring.

These analogues have been widely investigated as anticancer agents. Their biological activity is often linked to the inhibition of lipid kinases such as PI3K. By incorporating pharmacophoric features of known PI3K inhibitors, novel thieno[2,3-d]pyrimidine derivatives have been developed that show potent cytotoxic activity against various cancer cell lines, particularly breast cancer.

Oxazolo[5,4-d]pyrimidine Analogues: The oxazolo[5,4-d]pyrimidine system is also a purine analogue, where the imidazole ring is replaced by an oxazole ring. researchgate.net This scaffold can be constructed either by forming the pyrimidine ring onto a functionalized oxazole precursor or by building the oxazole ring onto a pyrimidine derivative. These compounds are explored as potential antimetabolites and have been evaluated for a range of biological activities.

Research has identified oxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of various kinases involved in carcinogenesis, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase (JAK), and Aurora A kinase. researchgate.net Their inhibitory action on VEGFR-2 blocks angiogenesis, a critical process for tumor growth, making them promising candidates for anticancer therapies.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a lead compound to improve its properties, such as potency, selectivity, or ADME profile, or to generate novel intellectual property. A bioisosteric replacement involves substituting a part of a molecule with a structurally different group that retains similar physical or chemical properties, thereby maintaining the desired biological activity. Scaffold hopping is a more drastic form of this, where the central core or framework of the molecule is replaced entirely.

For this compound, which is a known kinase inhibitor scaffold, these strategies can be applied to replace the 2-aminopyrimidine (B69317) core. The fused heterocyclic systems discussed previously, such as pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine, are excellent candidates for this purpose as they are known bioisosteres of purines and pyrimidines. nih.govresearchgate.net This approach can maintain the crucial hydrogen bonding interactions with the kinase hinge region while altering other properties of the molecule. Another bioisosteric replacement strategy involves modifying the peripheral rings; for example, replacing a benzene ring with a pyridine (B92270) ring can introduce a hydrogen bond acceptor, alter basicity, and improve water solubility.

Table 2: Potential Bioisosteric Replacements and Scaffold Hops for this compound
Original Scaffold/FragmentPotential ReplacementRationaleReference Example
2-Aminopyrimidine (Core)Pyrazolo[3,4-d]pyrimidineActs as a purine bioisostere, mimics ATP hinge-binding interactions. nih.govresearchgate.netReplacement of quinazoline core in EGFR inhibitors. nih.gov
2-Aminopyrimidine (Core)Thieno[2,3-d]pyrimidinePurine analogue with diverse biological activities. researchgate.netUsed as a core for PI3K inhibitors.
Benzene ring (in phenoxy group)Pyridine ringImproves solubility, introduces H-bond acceptor, alters electronics.Bioisostere of Cabozantinib.
Morpholine Ring (in other inhibitors)Azaspiro[3.3]heptaneModifies pKa, alters vectors for substitution, can reduce metabolism.General strategy for replacing piperidine/morpholine.

Exploration of Hybrid Structures with Other Pharmacophores

Hybrid drug design involves covalently linking two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved activity. This approach can lead to compounds with enhanced efficacy, reduced potential for drug resistance, and better safety profiles.

The this compound scaffold can serve as an anchor to be combined with other pharmacophoric elements. For kinase inhibitors, a common strategy is to link a hinge-binding motif (like 2-aminopyrimidine) to another fragment that occupies an adjacent pocket of the ATP-binding site, such as the solvent-exposed region or a deeper hydrophobic pocket.

For example, a hybrid molecule could be designed by attaching a fragment known to inhibit a different class of enzymes or a fragment that interacts with a specific allosteric site on the target kinase. This could involve linking the this compound core via a flexible linker to a pharmacophore from another class of anticancer agents, potentially creating a dual-action therapeutic. The design of such molecules requires careful consideration of synthetic feasibility and the spatial orientation of the linked pharmacophores to ensure productive binding to both intended targets.

Prodrug Design and Delivery System Concepts (Theoretical/Preclinical)

Prodrugs are inactive derivatives of a drug molecule that are converted into the active parent drug in the body through enzymatic or chemical transformation. This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery.

The 2-amino group of this compound is a key functional handle for prodrug design. Various promoieties can be attached to this group to create bioreversible linkages.

Theoretical Prodrug Strategies:

Improving Aqueous Solubility: For parenteral administration or to overcome absorption issues, water-solubilizing groups can be attached. A common approach for amine-containing drugs is to create N-phosphate or N-amino acid ester derivatives. For instance, attaching a glycine or piperazine-containing moiety via a labile linker can significantly enhance aqueous solubility.

Enhancing Permeability: To improve absorption across biological membranes, the polarity of the 2-amino group can be masked. This can be achieved by forming an N-acyl or N-carbamate prodrug, which would be cleaved by esterases or amidases in the body to release the active amine.

Targeted Delivery: Amino acid carriers can be used to hijack nutrient transporters that are often overexpressed in cancer cells (e.g., L-type Amino Acid Transporter 1, LAT1). Attaching an amino acid to the parent drug can facilitate targeted uptake into tumor cells, increasing local drug concentration and reducing systemic toxicity.

Sustained Release: While more complex, the prodrug could be designed for incorporation into a long-acting delivery system. Here, the promoiety is chosen to enable formulation into a depot (e.g., an injectable suspension), and the rate of drug release is controlled by the cleavage of the linker.

Table 3: Theoretical Prodrug Concepts for this compound
Prodrug StrategyPromoietiesLinkage TypeTherapeutic GoalActivation Mechanism
Solubility EnhancementPhosphate (B84403), Glycine, PiperazinePhosphoramidate, AmideImprove aqueous solubility for IV formulation or oral absorption.Enzymatic cleavage (phosphatases, amidases).
Permeability EnhancementAcetyl, PivaloylAmideMask polar amine to improve passive diffusion.Amidases.
Tumor TargetingL-Valine, L-LeucineAmideUtilize amino acid transporters (e.g., LAT1) for selective uptake.Peptidases/Amidases within the cell.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for Pyrimidine-2-amine Chemotypes

The pyrimidine (B1678525) scaffold is a foundational structure in medicinal chemistry, known for its role in numerous approved drugs. nih.govnovapublishers.com The 2-aminopyrimidine (B69317) substructure, in particular, is a key pharmacophore that facilitates interactions with a wide array of biological targets, primarily kinases. researchgate.net Future research is geared towards identifying novel targets beyond the well-trodden kinase families.

Kinases remain a primary focus, with ongoing efforts to discover inhibitors for understudied kinases implicated in diseases like neurodegeneration. acs.org For instance, pyrimidine-based compounds have been investigated as inhibitors of Aurora kinases and Polo-like kinases (PLK), which are critical regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov Specifically, derivatives have shown potent inhibition of PLK4, a master regulator of centriole duplication, making it a candidate anticancer target. nih.gov Other research has identified pyrimidine derivatives as potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck) and focal adhesion kinase (FAK). ijrpr.comnih.gov

Beyond kinases, research has identified β-glucuronidase as a viable target. nih.gov Increased activity of this enzyme is linked to conditions like colon cancer and renal diseases. nih.gov In one study, a 2-aminopyrimidine derivative demonstrated significantly superior inhibition of β-glucuronidase compared to the standard inhibitor, D-saccharic acid 1,4-lactone, highlighting the potential for this chemotype to address non-kinase targets. nih.gov The exploration of pyrimidine derivatives as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), crucial for pyrimidine biosynthesis, also represents a promising avenue. benthamdirect.com

Table 1: Examples of Biological Targets for Pyrimidine-2-Amine Chemotypes

Target ClassSpecific TargetTherapeutic AreaReference
KinasesAurora Kinase A/BCancer nih.govacs.org
KinasesPolo-like Kinase 4 (PLK4)Cancer nih.gov
KinasesT-cell tyrosine kinase p56lckImmunology nih.gov
KinasesVEGFR-2, HER-2Cancer mdpi.com
Enzymesβ-GlucuronidaseCancer, Renal Disease nih.gov
EnzymesDihydroorotate Dehydrogenase (DHODH)Virology, Cancer benthamdirect.com

Advanced Preclinical Efficacy Studies (Excluding Human Trials)

Advanced preclinical studies are crucial for translating foundational discoveries into potential therapeutic applications. For pyrimidine-2-amine derivatives, these investigations increasingly use sophisticated in vitro and in vivo models to establish efficacy.

In oncology, preclinical studies have demonstrated the efficacy of pyrimidine derivatives in various cancer models. For example, one N-trisubstituted pyrimidine derivative was tested in a xenograft nude mouse model with a U937 leukemia cell line, where it repressed tumor growth by 50–60% without causing a reduction in body weight, indicating low toxicity. nih.gov Another compound showed in vivo efficacy in a syngeneic 4T1 mouse triple-negative breast cancer model. ijrpr.com Similarly, a different derivative demonstrated significant inhibition of tumor growth in an MDA-MB-231 xenograft mouse model. ijrpr.com

The evaluation of these compounds often involves testing against a panel of human cancer cell lines. Studies have shown that pyrimidine derivatives can exhibit potent cytotoxic activity against lines for lung cancer (A549), colon adenocarcinoma (LoVo), breast cancer (MCF-7), and cervical cancer (HeLa). encyclopedia.pubmdpi.com For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives showed strong cytotoxicity against the A549 cell line. nih.govnih.gov The mechanism of action is also a key focus, with studies showing that some derivatives can induce apoptosis (programmed cell death) by activating enzymes like caspase-3/7. encyclopedia.pubmdpi.com

Development of Chemoinformatic Tools for Pyrimidine Derivative Design

The design and optimization of novel pyrimidine derivatives are increasingly reliant on advanced chemoinformatic and computational tools. These methods accelerate the discovery process by predicting the biological activity and properties of virtual compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic technique used in this field. nih.gov QSAR models are developed to correlate the structural features of pyrimidine derivatives with their biological activities, such as antifungal or anticancer potency. nih.govnih.gov For example, QSAR studies have been used to analyze pyrimidine derivatives as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov These models use various molecular descriptors (e.g., lipophilic, electronic, geometric) to predict the inhibitory activity of new compounds. nih.gov The predictive power of QSAR models can be enhanced by employing methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.govtandfonline.com

Other computational strategies include:

Molecular Docking: This technique simulates the binding of a pyrimidine derivative to the three-dimensional structure of its biological target, such as an enzyme's active site. nih.govmdpi.com It helps predict binding affinity and understand the key molecular interactions, guiding the design of more potent inhibitors. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. It is used to screen virtual libraries of compounds to find new potential inhibitors. tandfonline.com

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries containing millions of unique DNA-tagged compounds. nih.gov Recently, DELs focused on the pyrimidine scaffold have been designed and screened against protein targets like BRD4 to identify novel binders. nih.gov

These computational tools are often used in an integrated workflow that may also include ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, molecular dynamics simulations, and retrosynthetic analysis to streamline the entire drug discovery pipeline. tandfonline.com

Potential for Agrochemical or Material Science Applications (Non-Medicinal)

Beyond medicinal applications, the versatile chemistry of the pyrimidine scaffold lends itself to uses in agrochemical and material sciences. nih.gov

In the agrochemical sector, pyrimidine derivatives have been developed as herbicides, fungicides, and insecticides. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) recognizes pyridine (B92270) and pyrimidine classes of herbicides used for selective control of broadleaf weeds in both agricultural and non-agricultural settings like pastures, rangelands, and industrial areas. epa.gov Research has focused on developing pyrimidine-based compounds that exhibit excellent herbicidal effects at low doses while being safe for useful crops. google.com Furthermore, pyrimidine derivatives have been investigated for their larvicidal activity against mosquito vectors like Aedes aegypti, which transmit diseases such as dengue and yellow fever. researchgate.netnih.gov The development of novel bioactive molecules in this area is critical to overcoming pesticide resistance. nih.gov

While less common, applications in material science are also emerging. The unique electronic and photophysical properties of pyrimidine-containing compounds make them candidates for use in materials like:

Organic Light-Emitting Diodes (OLEDs) nih.gov

Dyes and Photosensitizers nih.gov

Corrosion Inhibitors nih.gov

Organic Semiconductors nih.gov

The inherent chemical stability and synthetic tractability of the pyrimidine ring continue to make it an attractive scaffold for creating novel molecules with tailored properties for a wide range of non-medicinal applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(4-Methylphenoxy)pyrimidin-2-amine to achieve high yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂, Xantphos) are critical for cross-coupling reactions, as seen in multi-step syntheses of analogous pyrimidines .
  • Reaction Conditions : Optimize temperature (e.g., 100°C for Buchwald-Hartwig amination) and solvent systems (e.g., dioxane or toluene for improved solubility) .
  • Purification : Use column chromatography with gradients (e.g., hexane/acetone) or preparative TLC to isolate the compound from byproducts .
  • Monitoring : Employ thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR resolve aromatic protons and methyl/methoxy substituents, confirming regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3328 cm1^{-1}, C-O-C vibrations) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures) to obtain high-quality diffraction data .
  • Data Refinement : Use SHELXL for structure solution and refinement, focusing on hydrogen bonding (N-H⋯N) and π-π stacking interactions .
  • Analysis : Calculate dihedral angles between pyrimidine and aryl rings to assess planarity and steric effects. Weak interactions (C-H⋯F) can stabilize crystal packing .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl) and test in enzyme inhibition assays to identify critical functional groups .
  • In Vitro Validation : Use dose-response curves (IC50_{50}) in cell-based assays to confirm target specificity (e.g., kinase inhibition) .
  • Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to rationalize activity discrepancies .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives to identify key functional groups influencing biological activity?

  • Methodological Answer :

  • Substitution Strategy : Synthesize analogs with variations at the 4-methylphenoxy and pyrimidin-2-amine positions (e.g., halogens, alkyl chains) .
  • Biological Testing : Screen derivatives against relevant targets (e.g., cancer cell lines) using MTT assays or enzymatic kinetic studies .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound across different studies?

  • Methodological Answer :

  • Parameter Optimization : Replicate reactions with controlled variables (catalyst loading, solvent purity) to isolate yield-limiting factors .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated intermediates) that may reduce yield .
  • Scale-Up Trials : Test scalability using flow chemistry or microwave-assisted synthesis to improve reproducibility .

Key Tables

Technique Application References
X-ray CrystallographyMolecular conformation and crystal packing analysis
1H NMR^1 \text{H NMR}Regiochemical confirmation of substituents
HRMSValidation of molecular weight and fragmentation
SHELXL RefinementStructural refinement from diffraction data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.